3-((benzyloxy)methyl)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide

Description

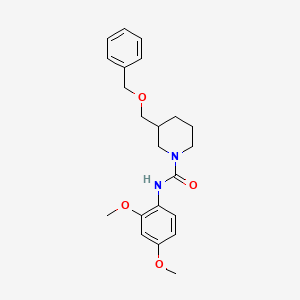

3-((Benzyloxy)methyl)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by a benzyloxymethyl substituent at the 3-position of the piperidine ring and an N-linked 2,4-dimethoxyphenyl group. While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural features align with piperidine-carboxamide derivatives known for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(phenylmethoxymethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-26-19-10-11-20(21(13-19)27-2)23-22(25)24-12-6-9-18(14-24)16-28-15-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18H,6,9,12,14-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXCATPIXSSZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)N2CCCC(C2)COCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((benzyloxy)methyl)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the implications of its activity in various biological systems.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C17H26N2O4

- Molecular Weight : 318.4 g/mol

The compound features a piperidine ring, which is known for its diverse pharmacological properties, and modifications that enhance its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that similar piperidine derivatives exhibit significant anticancer properties. For instance, compounds containing the 1-aryl-1H-pyrazole scaffold have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds demonstrated apoptosis-inducing activities and cell cycle modulation at micromolar concentrations .

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been investigated through in vitro assays. For example, compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer’s. The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function .

The mechanisms through which these compounds exert their biological effects include:

- Microtubule Destabilization : Some derivatives have been identified as microtubule-destabilizing agents, affecting cell division and inducing apoptosis in cancer cells .

- Enzyme Inhibition : The ability to inhibit AChE and BChE suggests a role in enhancing cholinergic signaling, which is crucial for memory and learning processes .

Case Studies and Experimental Results

Several studies have explored the biological activity of similar compounds. Here are key findings summarized in a table format:

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds with various biological targets. For instance, docking simulations suggest that certain piperidine derivatives can effectively bind to AChE and BChE active sites, potentially leading to enhanced therapeutic efficacy against neurodegenerative disorders .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| 3-((Benzyloxy)methyl)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide (Target) | C₂₁H₂₄N₂O₄* | 368.4 (calculated) | 3-(Benzyloxy)methyl, N-(2,4-dimethoxyphenyl) | High lipophilicity due to aromatic methoxy and benzyl groups. |

| N-(3-Pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide | C₂₃H₂₀F₃N₅O₂ | 455.44 | Trifluoromethylpyridinyl, pyridazinyl, benzylidene | Enhanced electron-withdrawing effects from CF₃; likely improved enzyme binding |

| 4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | C₂₃H₂₉FN₄O₄ | 444.5 | Ureido linker, 3,4-dimethoxybenzyl, 4-fluorophenyl | Increased hydrogen-bonding capacity from ureido; fluorophenyl enhances stability |

| 4-((3-(4-Chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | C₂₁H₂₄ClFN₄O₂ | 418.9 | 4-Chlorobenzyl, ureido linker, 4-fluorophenyl | Chlorine substituent improves metabolic resistance; fluorophenyl aids in PK |

| 2-{3-[(2-Chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide | C₂₄H₂₂ClN₅O₅ | 500.9 (calculated) | Pteridin-2,4-dione core, 2-chlorobenzyl, 2,4-dimethoxyphenyl | Complex heterocyclic core; potential kinase inhibition activity |

*Estimated based on analogous structures.

Functional Group Analysis

Benzyloxy vs. Trifluoromethylpyridinyl ( vs.

Dimethoxyphenyl vs. Fluorophenyl ( vs. Target):

- The 2,4-dimethoxyphenyl group (Target) offers steric bulk and moderate electron-donating effects, while the 4-fluorophenyl group () provides metabolic stability and reduced polarity .

- Ureido-containing analogs (e.g., ) introduce additional hydrogen-bonding sites, which may enhance target affinity compared to the target compound’s simpler carboxamide linkage.

Pharmacokinetic and Physicochemical Considerations

- Lipophilicity: The target compound’s benzyloxymethyl and dimethoxyphenyl groups likely confer higher logP values than analogs with polar substituents (e.g., ureido in ).

- Metabolic Stability: Chlorine or fluorine substituents () are known to reduce cytochrome P450-mediated metabolism, suggesting these analogs may have longer half-lives than the target compound .

- Solubility: The absence of ionizable groups in the target compound may limit aqueous solubility compared to ureido-containing derivatives ().

Q & A

Q. What experimental frameworks are suitable for studying synergistic effects with other therapeutic agents?

- Methodological Answer : Use combination index (CI) analysis in cell-based assays. For example, pair the compound with cisplatin at fixed ratios (1:1 to 1:10) and calculate CI values using the Chou-Talalay method. Synergy (CI <1) is often observed with DNA repair inhibitors. Validate in xenograft models (e.g., HCT-116 tumors in nude mice) with dual-agent dosing schedules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.